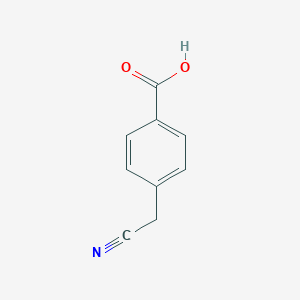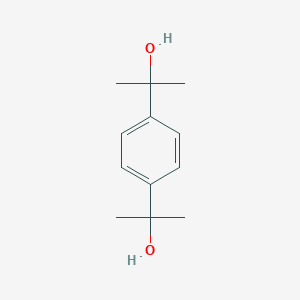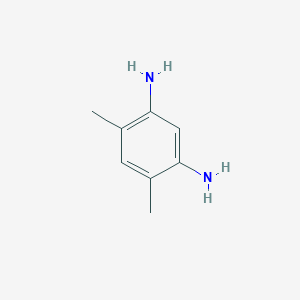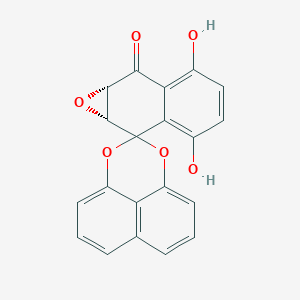
Palmarumycin C3
Overview
Description
Palmarumycin C3 is a member of the spirobisnaphthalene family, which are fungal metabolites known for their diverse biological activities. These compounds are characterized by their unique spiroketal structure, which consists of two 1,8-dihydroxynaphthalene-derived units bridged through a spiroketal linkage. This compound has been isolated from cultures of the endophytic fungus Berkleasmium sp. Dzf12 and exhibits significant antimicrobial and antioxidant activities .
Mechanism of Action
Target of Action
Palmarumycin C3 is a spirobisnaphthalene compound that exhibits significant inhibition activities against various cell lines . .
Mode of Action
It is known to exhibit antimicrobial and antioxidant activities , suggesting it may interact with targets that play a role in these biological processes
Result of Action
This compound has been reported to display significant inhibition activities against various cell lines, including HCT116, U87-MG, HepG2, BGC823, and PC9 . This suggests that the compound may have potential antitumor or anticancer effects.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is not well-documented in the literature. It’s worth noting that this compound was isolated from the endophytic fungus Berkleasmium sp. Dzf12 , suggesting that it may be influenced by the biological environment of this fungus
Biochemical Analysis
Biochemical Properties
Palmarumycin C3 interacts with various enzymes, proteins, and other biomolecules in biochemical reactionsIt is known that this compound exhibits significant cytotoxicities against various human tumor cell lines .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has shown excellent cytotoxicities against human breast carcinoma MCF-7 and promyelocytic leukemia HL60 .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of how this compound exerts its effects at the molecular level are still being researched.
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of Palmarumycin C3 involves several key steps, including epoxidation, reduction, and ring-opening reactions. The synthesis typically starts with 1,8-dihydroxynaphthalene and 5-methoxytetralone as the starting materials. The process includes:
Epoxidation: Catalyzed by N-benzyl cinchoninium chloride.
Reduction: Mediated by organoselenium reagents.
Ring-Opening and Elimination: Promoted by cerium(III) chloride hydrate
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its complex synthesis and the specificity of the reagents and conditions required. Most production is carried out in research laboratories rather than on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Palmarumycin C3 undergoes various chemical reactions, including:
Oxidation: Conversion to other spirobisnaphthalene derivatives.
Reduction: Formation of reduced analogues.
Substitution: Introduction of different functional groups to modify its biological activity
Common Reagents and Conditions
Oxidation: Often involves reagents like hydrogen peroxide or other peroxides.
Reduction: Utilizes organoselenium reagents or sodium borohydride.
Substitution: Employs various halogenating agents or other electrophiles
Major Products
The major products formed from these reactions include various analogues of this compound, such as Palmarumycin BG1, BG2, and Guignardin E, which exhibit different biological activities .
Scientific Research Applications
Palmarumycin C3 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying spiroketal synthesis and reactivity.
Biology: Investigated for its antimicrobial and antioxidant properties.
Medicine: Explored for its potential anticancer and antifungal activities.
Industry: Potential applications in agriculture as a biopesticide due to its antifungal properties
Comparison with Similar Compounds
Similar Compounds
- Palmarumycin BG1
- Palmarumycin BG2
- Guignardin E
- Palmarumycin CP17
Uniqueness
Palmarumycin C3 is unique due to its stronger antimicrobial and antioxidant activities compared to its analogues. Its specific spiroketal structure and the presence of unique functional groups contribute to its distinct biological activities .
Properties
IUPAC Name |
(1aR,7aS)-3,6-dihydroxyspiro[1a,7a-dihydronaphtho[2,3-b]oxirene-2,3'-2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene]-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12O6/c21-10-7-8-11(22)16-15(10)17(23)18-19(24-18)20(16)25-12-5-1-3-9-4-2-6-13(26-20)14(9)12/h1-8,18-19,21-22H/t18-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXBHYOFNNANPN-RTBURBONSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)OC4(C5C(O5)C(=O)C6=C(C=CC(=C64)O)O)OC3=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C3C(=C1)OC4([C@H]5[C@H](O5)C(=O)C6=C(C=CC(=C64)O)O)OC3=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the antimicrobial activities of Palmarumycin C3 and how does it compare to Palmarumycin C2?
A1: this compound exhibits stronger antimicrobial activity compared to Palmarumycin C2. [] This suggests that the structural differences between the two compounds contribute to their varying levels of efficacy against microorganisms. Further research is needed to understand the specific mechanism of action and the range of microorganisms susceptible to this compound.
Q2: How does the addition of 1-Hexadecene to the culture of endophytic fungus Berkleasmium sp. Dzf12 impact the yield of this compound?
A2: Supplementing the culture medium of Berkleasmium sp. Dzf12 with 1-Hexadecene significantly boosts the production of this compound. Specifically, adding 10% 1-Hexadecene on the 6th day of culture resulted in a remarkable 59.50-fold increase in this compound yield (1.19 g/L) compared to the control group (0.02 g/L). [] This suggests that 1-Hexadecene potentially acts as an elicitor, triggering metabolic pathways within the fungus that favor this compound biosynthesis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole](/img/structure/B181646.png)
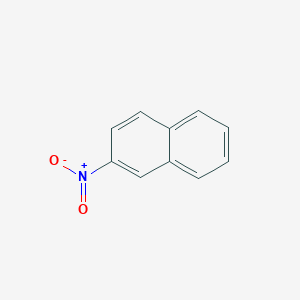
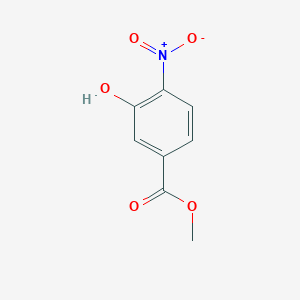
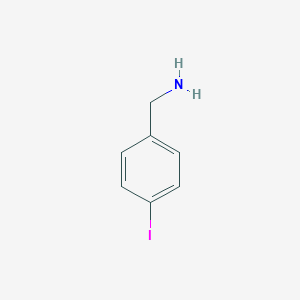
![2-methyl-5H-imidazo[1,2-b]pyrazole-6-carboxylic acid](/img/structure/B181656.png)
